molecular formula C9H9NO3 B1302268 4-Oxo-4-(2-pyridyl)butyric acid CAS No. 5768-27-4

4-Oxo-4-(2-pyridyl)butyric acid

Cat. No. B1302268
CAS RN: 5768-27-4
M. Wt: 179.17 g/mol
InChI Key: CVKJOHUNVFCNJV-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-pyridyl)butyric acid, also known as OPBA, is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.173 Da and is commonly found as a beige solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 405.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 45.2±0.3 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 67 Å2 .

Scientific Research Applications

Synthesis and Derivatisation

4-Oxobutenoic acids, including 4-oxo-4-(2-pyridyl)butyric acid, are significant due to their role as biologically active species and versatile intermediates. Their synthesis has been improved through microwave-assisted aldol-condensation, providing a broad range of substrates for further derivatization and applications in various chemical processes (Uguen et al., 2021).

Biocatalytic Cascade Synthesis

This acid has been involved in the development of biocatalytic cascades, such as the synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid, which is a precursor for broad-spectrum herbicides. This showcases its potential in biotechnological applications and large-scale bio-production (Xu et al., 2020).

Hydrogenation Studies

The hydrogenation of the sodium salt of 2-oxo-4-(3-pyridyl)butenoic acid has been studied for its reaction products and mechanisms. This research contributes to the understanding of chemical reactions and molecular transformations involving this compound (Slavinska et al., 2002).

Optical Gating of Synthetic Ion Channels

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, has been used to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. This illustrates the compound's application in advanced materials and nanotechnology, particularly in light-induced controlled release and sensing applications (Ali et al., 2012).

Crystallography and Molecular Structure

Research into the crystal and molecular structure of related butanoic acids, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, provides insights into their chemical behavior and potential applications in crystal engineering and material science (Naveen et al., 2016).

Magnetic Properties in Metal Complexes

This compound and its derivatives have been explored in the field of metal complexes and magnetism. This research contributes to the understanding of magnetic properties and potential applications in magnetic materials and devices (Dimakopoulou et al., 2022).

Safety and Hazards

When handling 4-Oxo-4-(2-pyridyl)butyric acid, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas, or vapors . Personal protective equipment and adequate ventilation should be used .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation . This suggests that it may interact with its targets through hydroxylation, a chemical process that introduces a hydroxyl group (-OH) into an organic compound.

Biochemical Pathways

Its formation as a byproduct of tobacco-specific n-nitrosamines suggests that it may be involved in the metabolic pathways related to these compounds .

Result of Action

As a byproduct of tobacco-specific N-nitrosamines, it is commonly found in the urine of smokers , suggesting that it may have some physiological effects related to these compounds.

Biochemical Analysis

Biochemical Properties

4-Oxo-4-(2-pyridyl)butyric acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to decreased metabolism of certain substrates, thereby affecting their bioavailability and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At high doses, it can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . These threshold effects are crucial for determining the safe and effective dosage range for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution pattern of this compound can significantly impact its biochemical activity and effectiveness in various biological contexts.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biochemical effects.

properties

IUPAC Name

4-oxo-4-pyridin-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJOHUNVFCNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375083
Record name 4-Oxo-4-(2-pyridyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5768-27-4
Record name 4-Oxo-4-(2-pyridyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5768-27-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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